molecular formula C6H8ClNO2 B1268285 2-Aminoresorcinol hydrochloride CAS No. 634-60-6

2-Aminoresorcinol hydrochloride

Cat. No. B1268285
CAS RN: 634-60-6
M. Wt: 161.58 g/mol
InChI Key: QOVNXPCVVNCPQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-aminoresorcinol hydrochloride involves the nitration of 1,3-dihydroxybenzene, followed by reduction with stannous chloride-hydrochloric acid and hydrazine hydrate, and finally salification with hydrochloride to attain the target compound. A notable study by Long Sheng-jing (2008) highlighted a reduction method with hydrazine hydrate that presents mild conditions, reproducibility, and higher yields, achieving up to 95.3% yield (Long Sheng-jing, 2008).

Molecular Structure Analysis

The molecular structure of 2-aminoresorcinol hydrochloride and its derivatives has been studied to understand its binding sites and reactivity. Kato et al. (2012) explored the intestinal glucosidase inhibitory activity of various 2-aminoresorcinol derivatives, revealing that certain structural modifications can maintain or even enhance its activity. This study aids in designing molecular probes for further investigation of its mechanism of action (E. Kato et al., 2012).

Chemical Reactions and Properties

2-Aminoresorcinol hydrochloride undergoes various chemical reactions that highlight its reactivity and potential applications. Gazizov et al. (2008) detailed reactions involving resorcinol and 2-methylresorcinol condensation, leading to the formation of substituted diarylethylmethylamine hydrohalides, demonstrating the compound's versatility in synthetic chemistry (A. Gazizov et al., 2008).

Physical Properties Analysis

The physical properties of 2-aminoresorcinol hydrochloride, such as solubility, melting point, and crystalline structure, are essential for its application in various research and industrial processes. However, detailed studies focusing specifically on these physical properties were not identified in the current literature search, indicating a potential gap in the research.

Chemical Properties Analysis

The chemical properties of 2-aminoresorcinol hydrochloride, including its reactivity with other chemicals, stability under different conditions, and potential as a precursor for further chemical synthesis, are crucial for its utilization in chemical and pharmaceutical industries. Studies by Akhrem et al. (1973) on the synthesis of amino derivatives of resorcinols through a biogenetically similar scheme demonstrate the chemical versatility and potential for synthesis of natural phenols (A. A. Akhrem et al., 1973).

Scientific Research Applications

  • Alpha-Glucosidase Inhibition Research
    • Field : Biochemistry .
    • Application : “2-Aminoresorcinol” has been found to be a potent alpha-glucosidase inhibitor . Alpha-glucosidase is an enzyme involved in the breakdown of complex carbohydrates into simple sugars. Inhibitors of this enzyme are used in the management of diabetes to slow the absorption of glucose from the digestive tract, thereby reducing the spikes in blood glucose levels that occur after meals .
    • Method : A series of aminoresorcinols and related compounds were tested for rat intestinal alpha-glucosidase inhibition. These results suggested that the 2-aminoresorcinol moiety of 6-amino-5,7-dihydroxyflavone is important to exert the intestinal alpha-glucosidase inhibitory activity .
    • Results : The study found that 2-aminoresorcinol itself is a potent alpha-glucosidase inhibitor and inhibited sucrose-hydrolyzing activity of rat intestinal alpha-glucosidase uncompetitively .

Safety And Hazards

2-Aminoresorcinol hydrochloride is harmful if swallowed and causes serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised. In case of accidental ingestion or contact with eyes, medical help should be sought immediately .

properties

IUPAC Name

2-aminobenzene-1,3-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2.ClH/c7-6-4(8)2-1-3-5(6)9;/h1-3,8-9H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVNXPCVVNCPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883517
Record name 1,3-Benzenediol, 2-amino-, hydrochloride (1:1)
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Molecular Weight

161.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoresorcinol hydrochloride

CAS RN

634-60-6
Record name 1,3-Benzenediol, 2-amino-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminoresorcinol hydrochloride
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Record name 1,3-Benzenediol, 2-amino-, hydrochloride (1:1)
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Record name 1,3-Benzenediol, 2-amino-, hydrochloride (1:1)
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Record name 2-aminoresorcinol hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
AH Beckett, KA Kerridge - Journal of Pharmacy and …, 1956 - Wiley Online Library
… were prepared by condensing 2-aminoresorcinol hydrochloride with the appropriate acid, amide, or cyanide. In attempting to prepare 2-amino-4-methoxybenzthiazole by ring closure of …
Number of citations: 14 onlinelibrary.wiley.com
MV Kormer, SE Tolchinskii, IA Maretina - Chemistry of Heterocyclic …, 1992 - Springer
… To a solution of 1.4 g of 2-aminoresorcinol hydrochloride in 20 ml of absolute ethanol, with the constant passage of nitrogen, we added 0.7 g of sodium bicarbonate. The mixture was …
Number of citations: 5 link.springer.com
KD KAUFMAN, WE RUSSEY… - The Journal of Organic …, 1962 - ACS Publications
… This material proved to be identical (mixed mp and infrared spectra) to 8-amino-4methylumbelliferone (Ic), prepared by the condensation of 2-aminoresorcinol hydrochloride with ethyl …
Number of citations: 13 pubs.acs.org
MJ Snyders, JH* & Pieterse - South African Journal of Chemistry, 1968 - journals.co.za
… Comparison with 2-aminoresorcinol hydrochloride, 4-aminoresorcinol hydrochloride and 2-hydroxy-3amino-5-methylpyridine by means of tlc as described previously, proved the …
Number of citations: 0 journals.co.za
L Liu, H Fan, P Qi, Y Mei, L Zhou… - Experimental and …, 2013 - spandidos-publications.com
… A method of synthesizing HBOA from 2-aminoresorcinol hydrochloride and carbonyldiimidazole (CDI) by cyclization in dichloromethane, and a method for synthesizing 4-acetoxy-2(3H)-…
Number of citations: 26 www.spandidos-publications.com
RD Archer - 1959 - search.proquest.com
The author wishes to give thanks for the stimulation and friendshipof his fellow research students and for the assistance of the other staffmembers. Thanks are due also to Mr. Josef …
Number of citations: 2 search.proquest.com
FW Jones - 1932 - scholarworks.umass.edu
The original aim which lead to theinvestigations described in this thesis, was the production of phloro-glueinol by means of an indirect electrolytic reduction. Such a procedure, if …
Number of citations: 2 scholarworks.umass.edu
AW Thomas, CB Kremer - Journal of the American Chemical …, 1935 - ACS Publications
A previous investigation1 dealing with the effect of neutral salt solutions upon thorium oxychloride hydrosols has established an order of reactivity for twelve anions in respect to their …
Number of citations: 2 pubs.acs.org
ES Lane, C Williams - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
4-HYDROXYBENZIMINAZOLE (I; R= R'= H) was first synthesised by Sorkin, Roth, and Erlenmeyer, l and substituted compounds of this type were later described by Gillespie and Graff. …
Number of citations: 8 pubs.rsc.org
RM Lopes, J Pereira, MA Esteves, MM Gaspar… - …, 2016 - Future Medicine
… 2-aminoresorcinol hydrochloride and 4-aminocatechol hydrochloride were synthesized from 2-nitroresorcinol and 4-nitrocatechol, respectively, by a modified catalytic hydrogenation …
Number of citations: 19 www.futuremedicine.com

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